molecular formula C8H15NO2 B12091792 (S)-Ethyl 1-methylpyrrolidine-2-carboxylate CAS No. 936-14-1

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12091792
CAS No.: 936-14-1
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-ZETCQYMHSA-N
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Description

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring makes it an important building block for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of (S)-1-methylpyrrolidine-2-carboxylic acid. One common method is the reaction of (S)-1-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (S)-1-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-1-methylpyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 1-methylpyrrolidine-2-carboxylate
  • Ethyl 1-methylpyrrolidine-2-carboxylate

Uniqueness

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

936-14-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S)-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

FBTUOHOLPTXSPX-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

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